molecular formula C13H7ClIN3O2S B11326916 4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11326916
M. Wt: 431.64 g/mol
InChI Key: RNHLERMXAIHLSE-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core substituted with a 4-chloro group and a 1,2,4-thiadiazole ring attached to a 5-iodofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 5-iodofuran moiety: This step involves the iodination of furan, which can be carried out using iodine and a suitable oxidizing agent.

    Coupling of the thiadiazole and furan rings: The thiadiazole ring is then coupled with the iodofuran moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the benzamide core: Finally, the benzamide core is introduced by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The furan and thiadiazole rings can be oxidized or reduced, leading to different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine would yield an amide derivative, while oxidation of the furan ring could lead to a furanone derivative.

Scientific Research Applications

    Medicinal chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Material science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties.

    Biological research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combination of a benzamide core with both a thiadiazole and a furan ring, each bearing halogen substituents

Properties

Molecular Formula

C13H7ClIN3O2S

Molecular Weight

431.64 g/mol

IUPAC Name

4-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C13H7ClIN3O2S/c14-8-3-1-7(2-4-8)12(19)17-13-16-11(18-21-13)9-5-6-10(15)20-9/h1-6H,(H,16,17,18,19)

InChI Key

RNHLERMXAIHLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(O3)I)Cl

Origin of Product

United States

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